(3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane)
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Overview
Description
(3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is an organosulfur compound characterized by the presence of a trifluoromethyl group and two methylsulfane groups attached to a phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry: In chemistry, (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds. It is also explored for its potential as an enzyme inhibitor and in the design of novel therapeutic agents .
Industry: In the industrial sector, (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is used in the production of high-performance materials, including polymers with enhanced thermal and mechanical properties .
Mechanism of Action
The mechanism by which (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Trifluoromethylated radicals: Important intermediates in various chemical reactions.
Uniqueness: (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is unique due to its combination of trifluoromethyl and methylsulfane groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H9F3S2 |
---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
1,2-bis(methylsulfanyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3S2/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
GJUHNAGJQFBOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1SC)C(F)(F)F |
Origin of Product |
United States |
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